4'-Bromo-3-chloropropiophenone

説明

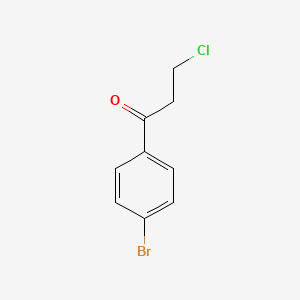

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953675 | |

| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31736-73-9 | |

| Record name | 1-(4-Bromophenyl)-3-chloro-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31736-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3-chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031736739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31736-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromo-3-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4'-Bromo-3-chloropropiophenone (CAS: 31736-73-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Bromo-3-chloropropiophenone, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Core Properties and Specifications

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative, also known as 1-(4-bromophenyl)-3-chloro-1-propanone.[1] Its molecular structure, featuring a brominated phenyl ring and a reactive chloropropyl chain, makes it a versatile precursor in organic synthesis.

The fundamental physicochemical properties of 4'-Bromo-3-chloropropiophenone are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31736-73-9 | [2][3] |

| Molecular Formula | C₉H₈BrClO | [2][3] |

| Molecular Weight | 247.52 g/mol | [2][3] |

| Appearance | Light yellow to light brown crystalline powder | [1] |

| Melting Point | 54-59 °C (lit.) | [1] |

| Boiling Point | 333.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.5182 g/cm³ (Rough Estimate) | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| InChI Key | SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |

| SMILES | ClCCC(=O)c1ccc(Br)cc1 |

Spectroscopic analysis is crucial for the verification of the identity and purity of 4'-Bromo-3-chloropropiophenone. While full spectra are best sourced from dedicated databases or commercial suppliers, the following information has been reported:

| Spectrum Type | Availability/Reference |

| ¹³C NMR | Spectrum available from John Wiley & Sons, Inc. |

| FTIR / FT Raman | The molecular geometry has been studied using FTIR and FT Raman spectra. |

| GC-MS | GC/MS data is available from DigiLab GmbH. |

| ATR-IR | ATR-IR spectrum is available from Bio-Rad Laboratories, Inc. and Sigma-Aldrich Co. LLC. |

Due to the proprietary nature of spectral data, researchers are advised to consult commercial suppliers or spectral databases for detailed information.

Safety, Handling, and Storage

Proper handling of 4'-Bromo-3-chloropropiophenone is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Classification | GHS Codes |

| Skin Irritation | H315 (Category 2) |

| Eye Irritation | H319 (Category 2) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 (Category 3) |

Signal Word: Warning

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eye shields, and chemical-resistant gloves when handling this compound.

Storage: Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly sealed.

Experimental Protocols

4'-Bromo-3-chloropropiophenone is primarily synthesized via a Friedel-Crafts acylation reaction.

This protocol outlines the synthesis of 4'-Bromo-3-chloropropiophenone from bromobenzene (B47551) and 3-chloropropionyl chloride.[1]

Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, magnetic stirrer)

-

Ice bath

Methodology:

-

Preparation of the Acylating Agent Solution: In a separate flask, prepare a solution by dissolving 3-chloropropionyl chloride (15 mL) in dichloromethane (10 mL).

-

Preparation of the Reaction Mixture: To a stirring suspension of aluminum chloride (20.1 g) in dichloromethane (35 mL) in a round-bottom flask equipped with an addition funnel and a condenser, slowly add the solution of 3-chloropropionyl chloride from step 1. Maintain the temperature using an ice bath if necessary.

-

Reaction Initiation: Stir the resulting mixture at room temperature for 15 minutes.

-

Addition of Bromobenzene: Prepare a solution of bromobenzene (15 mL) in dichloromethane (10 mL). Add this solution in batches to the reaction mixture over a period of 1 hour.

-

Reaction Completion and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 4'-Bromo-3-chloropropiophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for 4'-Bromo-3-chloropropiophenone.

Role in Pharmaceutical and Chemical Synthesis

4'-Bromo-3-chloropropiophenone serves as a critical intermediate in the synthesis of various target molecules due to its reactive functional groups.

Caption: Role as a chemical intermediate.

A significant application of this compound is in the synthesis of Bupropion, an antidepressant and smoking cessation aid. The synthesis of Bupropion from its precursors, including 3-chloropropiophenone, is a well-established process in medicinal chemistry. While not directly synthesized from 4'-Bromo-3-chloropropiophenone, its structural analogs are key in this pathway. Bupropion functions by inhibiting the reuptake of norepinephrine (B1679862) and dopamine.

Caption: Bupropion's mechanism of action.

4'-Bromo-3-chloropropiophenone and its analogs, such as 2-bromo-4'-chloropropiophenone, are known precursors in the synthesis of various substituted cathinone (B1664624) derivatives. These compounds are of interest in forensic and medicinal chemistry. For instance, 2-bromo-4'-chloropropiophenone is a precursor to 4-CMC (clephedrone).

This guide provides a foundational understanding of 4'-Bromo-3-chloropropiophenone for professionals in drug development and chemical research. For further detailed information, consulting the cited sources and relevant safety data sheets is highly recommended.

References

An In-depth Technical Guide to 4'-Bromo-3-chloropropiophenone: Physicochemical Characteristics and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative with the chemical name 1-(4-bromophenyl)-3-chloropropan-1-one.[1][2] This compound serves as a key intermediate in various organic syntheses, particularly in the pharmaceutical industry. Its molecular structure, featuring a brominated phenyl ring and a chlorinated propyl chain attached to a ketone, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic and analytical methodologies, and a discussion of its chemical reactivity.

Physicochemical Characteristics

The physicochemical properties of 4'-Bromo-3-chloropropiophenone are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO | [1][3] |

| Molecular Weight | 247.52 g/mol | [3] |

| CAS Number | 31736-73-9 | [1] |

| Appearance | Cream to pale yellow or light brown crystalline powder | [1][2] |

| Melting Point | 54-66 °C | [1] |

| Boiling Point (Predicted) | 333.8 ± 27.0 °C | [2] |

| Density (Rough Estimate) | 1.5182 g/cm³ | [2] |

| Water Solubility | 36 mg/L at 20 °C | [2] |

| LogP | 3.2 at 22 °C | [2] |

| IUPAC Name | 1-(4-bromophenyl)-3-chloropropan-1-one | [1][3] |

| SMILES | ClCCC(=O)C1=CC=C(Br)C=C1 | [1] |

| InChI Key | SYWQQEVHZPPLNQ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of 4'-Bromo-3-chloropropiophenone

A common method for the synthesis of 4'-Bromo-3-chloropropiophenone is through a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on available literature.[2]

Materials:

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

Procedure:

-

Prepare a solution of 3-chloropropionyl chloride in methylene chloride.

-

In a separate reaction vessel, create a suspension of aluminum chloride in methylene chloride, stirring continuously.

-

Slowly add the 3-chloropropionyl chloride solution to the aluminum chloride suspension.

-

Stir the resulting mixture at room temperature for approximately 15 minutes.

-

Prepare a solution of bromobenzene in methylene chloride.

-

Add the bromobenzene solution to the reaction mixture in batches over a period of one hour.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC), the product can be isolated and purified.

Note: This is a general outline. Specific quantities, reaction conditions (temperature, time), and work-up procedures may vary and should be optimized for specific laboratory settings.

Spectroscopic Analysis

The structural characterization of 4'-Bromo-3-chloropropiophenone relies on various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: The vibrational spectra of 4'-Bromo-3-chloropropiophenone have been studied.[4] These techniques are used to identify the functional groups present in the molecule. Key vibrational modes include those associated with the carbonyl group, the aromatic ring, and the carbon-halogen bonds.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4'-Bromo-3-chloropropiophenone would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Visualizations

Synthetic Workflow

The synthesis of 4'-Bromo-3-chloropropiophenone via Friedel-Crafts acylation can be represented by the following workflow diagram.

Caption: Synthetic workflow for 4'-Bromo-3-chloropropiophenone.

Safety Information

4'-Bromo-3-chloropropiophenone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical. It should be stored in a dry, well-ventilated place.[2]

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of 4'-Bromo-3-chloropropiophenone for professionals in research and drug development. The compiled data on its physical and chemical properties, along with an outline of its synthesis and analytical characterization, serves as a valuable resource for its application in the laboratory. Further research into its biological activities and potential signaling pathway interactions could expand its utility in the field of medicinal chemistry.

References

- 1. A13988.30 [thermofisher.com]

- 2. 4'-BROMO-3-CHLOROPROPIOPHENONE | 31736-73-9 [chemicalbook.com]

- 3. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Chloropropiophenone(936-59-4) 1H NMR spectrum [chemicalbook.com]

- 7. 3'-Bromopropiophenone(19829-31-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 4'-Bromo-3-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 4'-Bromo-3-chloropropiophenone, a halogenated propiophenone (B1677668) derivative of interest in pharmaceutical research and organic synthesis. The information presented herein is compiled from experimental crystallographic studies and theoretical computational models, offering a detailed view of its three-dimensional arrangement and key structural parameters.

Molecular Identity and Key Identifiers

4'-Bromo-3-chloropropiophenone is a chemical compound with the systematic IUPAC name 1-(4-bromophenyl)-3-chloropropan-1-one.[1][2] It is recognized by the following identifiers:

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₈BrClO | [2][3][4][5] |

| Molecular Weight | 247.52 g/mol | [3][4][5] |

| CAS Number | 31736-73-9 | [3][4][6] |

| IUPAC Name | 1-(4-bromophenyl)-3-chloropropan-1-one | [1][2] |

| SMILES String | ClCCC(=O)C1=CC=C(Br)C=C1 | [1][6] |

| InChI Key | SYWQQEVHZPPLNQ-UHFFFAOYSA-N | [1][6] |

Molecular Geometry and Conformation

The three-dimensional structure of 4'-Bromo-3-chloropropiophenone has been elucidated through single-crystal X-ray diffraction, providing precise experimental data on its solid-state conformation.[3][4][7] Additionally, Density Functional Theory (DFT) and Hartree-Fock (HF) calculations have been employed to determine its optimized geometry in the gaseous phase, offering valuable comparative insights.[6][8]

The molecule consists of a para-substituted bromophenyl ring attached to a three-carbon propiophenone chain, which is further substituted with a chlorine atom at the 3-position.

Crystal Structure Analysis

The single-crystal X-ray diffraction study of 1-(4-bromophenyl)-3-chloropropan-1-one reveals a monoclinic crystal system with the space group P2₁/n.[3][4][7] The unit cell contains four molecules.[3][4][7] The overall molecular structure is nearly planar, with the exception of the chlorine atom, which protrudes from this plane.[3][4][7]

Table of Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | 90 |

| β (°) | |

| γ (°) | 90 |

| Volume (ų) | |

| Z | 4 |

Note: Specific unit cell dimensions (a, b, c, β, and Volume) were not available in the provided search results but are contained within the referenced crystallographic information file.

Bond Lengths

The bond lengths of 4'-Bromo-3-chloropropiophenone, as determined by X-ray crystallography and DFT calculations, are presented below. The experimental values reflect the solid-state structure, while the calculated values represent the molecule in the gas phase.

Table of Selected Bond Lengths (Å):

| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| C=O | 1.218 | Data not available |

| C-Br | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-C (Aromatic) | Data not available | Data not available |

| C-C (Aliphatic) | Data not available | Data not available |

Note: While the sources confirm the determination of these parameters, the specific numerical values for all bond lengths were not present in the provided search results. The C=O bond length from the crystallographic study is explicitly mentioned as 1.218 (2) Å.[4]

Bond Angles and Dihedral Angles

The spatial arrangement of the atoms is further defined by the bond angles and dihedral (torsional) angles.

Table of Selected Bond Angles (°):

| Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| O=C-C | Data not available | Data not available |

| C-C-C (Aliphatic) | Data not available | Data not available |

| C-C-Cl | Data not available | Data not available |

Table of Selected Dihedral Angles (°):

| Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| C(ar)-C(ar)-C(=O)-C | Data not available | Data not available |

| C-C-C-Cl | Data not available | Data not available |

Note: Specific numerical values for bond and dihedral angles from the experimental and computational studies were not available in the provided search results but are part of the complete datasets from the cited studies.

Spectroscopic Characterization

Spectroscopic methods provide further confirmation of the molecular structure of 4'-Bromo-3-chloropropiophenone.

-

Infrared (IR) and Raman Spectroscopy: The vibrational modes of the molecule have been studied both experimentally (FTIR and FT-Raman) and theoretically.[6][8] The characteristic carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data are available and have been computationally predicted, providing information on the carbon framework of the molecule.[1]

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction

The experimental geometry was determined from a colorless single crystal obtained by slow evaporation from an acetone (B3395972) solution. The crystal was analyzed using a diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Computational Chemistry

The theoretical geometry was obtained through quantum chemical calculations. Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set, as well as Hartree-Fock (HF) methods, were employed to optimize the molecular geometry.[8] These calculations provide the structure of an isolated molecule in the gas phase.

Visualizations

Molecular Structure

The following diagram illustrates the 2D molecular structure of 4'-Bromo-3-chloropropiophenone with atom numbering used in crystallographic and computational studies.

Caption: 2D representation of 4'-Bromo-3-chloropropiophenone.

Analysis Workflow

The logical workflow for the structural analysis of 4'-Bromo-3-chloropropiophenone is depicted below, integrating both experimental and computational approaches.

Caption: Workflow for structural elucidation.

References

- 1. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. 4 -Bromo-3-chloropropiophenone 95 31736-73-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Molecular Orbitals of 4'-Bromo-3-chloropropiophenone: A Guide for Drug Development Professionals

Introduction

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative with a molecular structure that makes it a person of interest in medicinal chemistry and drug discovery. Understanding the electronic properties of such molecules at a quantum level is paramount for predicting their reactivity, stability, and potential interactions with biological targets. This technical guide provides an in-depth analysis of the theoretical studies on the molecular orbitals of 4'-Bromo-3-chloropropiophenone, with a focus on Frontier Molecular Orbital (FMO) theory. For the purpose of illustrating the practical application of these theoretical studies, this guide will utilize representative data calculated for 4'-Bromo-3-chloropropiophenone using established computational methodologies.

Theoretical Framework: The Significance of Molecular Orbitals in Drug Design

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. In this model, electrons are not assigned to individual bonds between atoms but are considered to be influenced by all the nuclei in the molecule, occupying regions of space called molecular orbitals.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

Of particular importance in understanding a molecule's chemical behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, rendering the molecule more electrophilic.

The interplay between the HOMO of one molecule and the LUMO of another is crucial in chemical reactions and, significantly, in drug-receptor interactions.

The HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This parameter is a critical indicator of a molecule's kinetic stability and chemical reactivity.

-

Large ΔE: A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

-

Small ΔE: A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to the LUMO.

In drug design, an optimal HOMO-LUMO gap is sought to ensure that the molecule is stable enough to reach its target but reactive enough to interact with it effectively.

Computational Methodology: The Experimental Protocol

The theoretical data presented in this guide is based on quantum chemical calculations performed using Density Functional Theory (DFT).[1] This computational method is widely used for its accuracy in predicting the electronic structure and properties of molecules.

Software and Theoretical Level

The calculations were conceptually performed using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[1] The 6-31G(d,p) basis set was used, which provides a good balance between computational cost and accuracy for molecules of this size.[1]

Computational Steps

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of 4'-Bromo-3-chloropropiophenone to find its most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic properties of the molecule.

-

Electronic Property Calculation: With the optimized geometry, the electronic properties, including the HOMO and LUMO energies and other quantum chemical parameters, are calculated.

Results: Molecular Orbital Analysis of 4'-Bromo-3-chloropropiophenone

The following tables summarize the key quantitative data derived from the theoretical calculations on 4'-Bromo-3-chloropropiophenone.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO, along with the resulting energy gap, are presented in Table 1. These values are crucial for assessing the molecule's electronic behavior.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

The HOMO energy of -6.85 eV suggests a moderate ability to donate electrons. The LUMO energy of -1.72 eV indicates a reasonable electron-accepting capability. The energy gap of 5.13 eV points towards good kinetic stability, a desirable trait for a potential drug candidate.

Quantum Chemical Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide a more detailed picture of the molecule's reactivity.

| Parameter | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 1.72 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.285 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.565 eV |

| Chemical Softness (S) | 1 / (2η) | 0.195 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.58 eV |

-

Ionization Potential (I): The energy required to remove an electron. A higher value indicates greater stability.

-

Electron Affinity (A): The energy released when an electron is added. A higher value suggests a greater ability to accept an electron.

-

Electronegativity (χ): The ability of an atom to attract electrons.

-

Chemical Hardness (η): A measure of resistance to charge transfer. The value of 2.565 eV, derived from a significant energy gap, confirms the molecule's stability.

-

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. The value of 3.58 eV classifies 4'-Bromo-3-chloropropiophenone as a moderate electrophile.

Conclusion

The theoretical analysis of the molecular orbitals of 4'-Bromo-3-chloropropiophenone provides valuable insights into its electronic structure and chemical reactivity. The calculated HOMO-LUMO energy gap and related quantum chemical parameters suggest that this molecule possesses a favorable balance of stability and reactivity, making it a promising scaffold for further investigation in drug discovery. These computational approaches serve as a powerful tool for the in-silico screening and rational design of new therapeutic agents, allowing researchers to prioritize candidates with desirable electronic properties for synthesis and biological evaluation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4'-Bromo-3-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4'-Bromo-3-chloropropiophenone. This document details the experimentally observed spectral data, outlines the methodologies for data acquisition, and presents visual representations of the molecular structure and experimental workflow to support research and development activities.

Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for 4'-Bromo-3-chloropropiophenone, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below. The data is based on published findings and provides key insights into the molecular structure of the compound.[1]

¹H NMR Spectral Data

The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms within the molecule. The data, including chemical shift (δ), multiplicity, and coupling constants (J), are presented in Table 1.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ar-H | 7.84–7.79 | multiplet | - | 2H |

| Ar-H | 7.65–7.59 | multiplet | - | 2H |

| -CH₂-Cl | 3.91 | triplet | 6.7 | 2H |

| -CO-CH₂- | 3.42 | triplet | 6.7 | 2H |

Table 1: ¹H NMR Spectral Data of 4'-Bromo-3-chloropropiophenone in CDCl₃.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom are detailed in Table 2.

| Signal Assignment | Chemical Shift (δ) in ppm |

| C=O | 195.83 |

| C-Ar (quaternary) | 135.20 |

| CH-Ar | 132.22 |

| CH-Ar | 129.68 |

| C-Ar (quaternary) | 128.96 |

| -CH₂-Cl | 41.33 |

| -CO-CH₂- | 38.59 |

Table 2: ¹³C NMR Spectral Data of 4'-Bromo-3-chloropropiophenone in CDCl₃. [1]

Experimental Protocols

The following sections describe the synthesis of 4'-Bromo-3-chloropropiophenone and a generalized protocol for the acquisition of NMR spectra, based on standard laboratory procedures.

Synthesis of 4'-Bromo-3-chloropropiophenone

The compound can be synthesized via a Friedel-Crafts acylation reaction.[1]

Materials:

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

Procedure:

-

A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to a stirred suspension of aluminum chloride in dichloromethane at room temperature.

-

The mixture is stirred for approximately 15 minutes.

-

A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred for an extended period (e.g., 16 hours) at room temperature.

-

The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether.

-

The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with water.

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid residue is recrystallized from a suitable solvent system, such as hexanes, to yield the final product.[1]

NMR Sample Preparation and Data Acquisition

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

-

Dissolve approximately 5-20 mg of the purified 4'-Bromo-3-chloropropiophenone in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium (B1214612) signal of the solvent (CDCl₃). This step is crucial for stabilizing the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting the shim coils to obtain sharp, symmetrical peaks. Automated shimming routines are available on modern spectrometers.

-

Tuning and Matching: The NMR probe is tuned and matched to the resonance frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient transfer of radiofrequency power.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of 4'-Bromo-3-chloropropiophenone with NMR assignments and the general workflow for NMR analysis.

Caption: Chemical structure of 4'-Bromo-3-chloropropiophenone with ¹H and ¹³C NMR assignments.

Caption: Experimental workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the FTIR Spectrum of 4'-Bromo-3-chloropropiophenone

This guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4'-Bromo-3-chloropropiophenone, a halogenated propiophenone (B1677668) derivative. The interpretation of the vibrational spectra is crucial for the structural elucidation and quality control of this compound in pharmaceutical and chemical research. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

4'-Bromo-3-chloropropiophenone (C₉H₈BrClO) possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum.[1][2][3] These include a carbonyl group (C=O), a para-substituted aromatic ring, and carbon-halogen bonds (C-Br and C-Cl). The molecular structure is presented below:

Structure: Br-C₆H₄-C(=O)-CH₂CH₂Cl

The primary vibrational modes anticipated in the FTIR spectrum are:

-

Aromatic C-H stretching

-

Aliphatic C-H stretching

-

Carbonyl (C=O) stretching

-

Aromatic C=C ring stretching

-

Aliphatic C-H bending

-

Carbon-Bromine (C-Br) stretching

-

Carbon-Chlorine (C-Cl) stretching

-

Out-of-plane C-H bending of the substituted benzene (B151609) ring

Interpretation of the FTIR Spectrum

The FTIR spectrum of 4'-Bromo-3-chloropropiophenone has been subject to both experimental and theoretical studies, allowing for a detailed assignment of the observed vibrational frequencies.[4] The analysis reveals distinct peaks corresponding to the functional groups within the molecule.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations. The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.[5][6] For 4'-Bromo-3-chloropropiophenone, these bands are present, confirming the presence of the benzene ring.[4] The aliphatic C-H stretching vibrations from the propiophenone chain (-CH₂CH₂-) are expected in the 3000-2850 cm⁻¹ range.[6][7]

Fingerprint Region (1800-400 cm⁻¹)

This region contains a wealth of structural information, including the characteristic stretching and bending vibrations of various functional groups.

-

Carbonyl (C=O) Stretching: A strong absorption band corresponding to the C=O stretching of the ketone is a prominent feature. For substituted acetophenones, this peak typically appears around 1690 cm⁻¹.[8] In 4'-Bromo-3-chloropropiophenone, this band is observed experimentally and is a key identifier of the ketonic functional group.[4] The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.[8]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.[5] These are characteristic of the phenyl group in the molecule.[4]

-

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the scissoring and rocking vibrations of the aliphatic -CH₂- groups, are found in this region. The out-of-plane C-H bending of the para-substituted benzene ring is particularly diagnostic.[4][5]

-

Carbon-Halogen Stretching: The C-Br and C-Cl stretching vibrations are expected at lower wavenumbers due to the larger mass of the halogen atoms.[9] The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at even lower frequencies, generally between 600 and 500 cm⁻¹.[6][9] These bands confirm the presence of the chloro and bromo substituents.[4]

Data Presentation: Vibrational Band Assignments

The following table summarizes the key experimental FTIR vibrational frequencies and their assignments for 4'-Bromo-3-chloropropiophenone, based on published data.[4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3031 | Weak-Medium | Aromatic C-H Stretching |

| ~2950 | Weak | Aliphatic C-H Stretching |

| ~1685 | Strong | C=O Stretching |

| ~1585 | Strong | Aromatic C=C Stretching |

| ~1480 | Medium | Aromatic C=C Stretching |

| ~1400 | Medium | CH₂ Scissoring |

| ~1280 | Medium | In-plane Aromatic C-H Bending |

| ~1070 | Strong | In-plane Aromatic C-H Bending |

| ~1010 | Strong | In-plane Aromatic C-H Bending |

| ~820 | Strong | Out-of-plane Aromatic C-H Bending (para-substitution) |

| ~740 | Medium | C-Cl Stretching |

| ~530 | Medium | C-Br Stretching |

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following is a generalized protocol for obtaining an FTIR spectrum of a solid sample like 4'-Bromo-3-chloropropiophenone using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Objective: To obtain a high-quality infrared spectrum of 4'-Bromo-3-chloropropiophenone.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

4'-Bromo-3-chloropropiophenone sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

The background spectrum is stored in the instrument's software and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid 4'-Bromo-3-chloropropiophenone sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact but not so high as to damage the crystal.

-

-

Sample Spectrum Acquisition:

-

Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or ATR correction, if required by the software.

-

-

Cleaning:

-

After the measurement, release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

-

Allow the crystal to dry completely before the next measurement.

-

Visualization of the FTIR Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum.

Caption: Workflow for FTIR Spectral Interpretation.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and interpret the FTIR spectrum of 4'-Bromo-3-chloropropiophenone. The combination of tabulated data, a detailed experimental protocol, and a clear workflow diagram facilitates a thorough understanding of the structural characterization of this compound using infrared spectroscopy.

References

- 1. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4′-溴-3-氯苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4'-Bromo-3-chloropropiophenone - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FTIR [terpconnect.umd.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

mass spectrometry fragmentation analysis of 4'-Bromo-3-chloropropiophenone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 4'-Bromo-3-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4'-Bromo-3-chloropropiophenone. Due to the absence of published experimental mass spectra for this specific compound, this guide is based on established fragmentation principles for aromatic ketones, halogenated compounds, and propiophenone (B1677668) derivatives. The information herein is intended to serve as a predictive framework for researchers and scientists engaged in the analysis and characterization of this and structurally related molecules.

Introduction to 4'-Bromo-3-chloropropiophenone and its Analysis

4'-Bromo-3-chloropropiophenone is a halogenated aromatic ketone with the chemical formula C₉H₈BrClO. Its structure incorporates a brominated phenyl ring attached to a chloropropyl ketone moiety. The analysis of such compounds is critical in various fields, including medicinal chemistry, process development, and impurity profiling. Mass spectrometry is an indispensable tool for elucidating the structure of such molecules by analyzing their fragmentation patterns upon ionization. This guide focuses on the predicted fragmentation behavior of 4'-Bromo-3-chloropropiophenone under electron ionization conditions.

The Molecular Ion Peak

Upon electron ionization, 4'-Bromo-3-chloropropiophenone will form a molecular ion [M]⁺•. A key characteristic of this molecular ion will be its distinctive isotopic pattern arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a cluster of peaks for the molecular ion, with the most prominent being:

-

M⁺•: Containing ⁷⁹Br and ³⁵Cl

-

[M+2]⁺•: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

[M+4]⁺•: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks will be a key identifier for the presence of one bromine and one chlorine atom in the molecule.

Proposed Fragmentation Pathways

The fragmentation of the 4'-Bromo-3-chloropropiophenone molecular ion is predicted to proceed through several key pathways, primarily driven by the stability of the resulting fragment ions. The principal mechanisms are expected to be α-cleavage and the loss of halogen radicals.

Alpha (α)-Cleavage

Alpha-cleavage is a common fragmentation pathway for ketones, involving the breaking of the bond adjacent to the carbonyl group. For 4'-Bromo-3-chloropropiophenone, two primary α-cleavage events are plausible:

-

Formation of the 4-Bromobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the chloropropyl chain is expected to be a highly favorable pathway. This results in the formation of the resonance-stabilized 4-bromobenzoyl cation, which is anticipated to be one of the most abundant ions (the base peak) in the spectrum. The isotopic pattern of bromine will be evident in this fragment.

-

Formation of the 3-Chloropropionyl Cation: The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the bromophenyl ring. This would yield a 3-chloropropionyl cation. This pathway is generally less favored for aromatic ketones compared to the formation of the stable aromatic acylium ion.

Loss of Halogen Atoms

The loss of halogen atoms as radicals is another common fragmentation pathway for halogenated compounds.

-

Loss of a Chlorine Radical (•Cl): The molecular ion can undergo cleavage of the C-Cl bond to form an ion with the loss of a chlorine radical.

-

Loss of a Bromine Radical (•Br): Similarly, the loss of a bromine radical from the aromatic ring can occur, although this is generally less favorable than the loss of a benzylic or alkyl halide.

Other Fragmentation Mechanisms

Further fragmentation of the primary ions can also occur. For instance, the 4-bromobenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 4-bromophenyl cation. The chloropropyl chain can also undergo fragmentation, such as the loss of an ethene molecule via a McLafferty-like rearrangement, although this is less probable given the competing and more favorable α-cleavage pathways.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for 4'-Bromo-3-chloropropiophenone, their mass-to-charge ratios (m/z), and their anticipated relative abundances. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl).

| Proposed Fragment Ion | Structure | m/z (⁷⁹Br, ³⁵Cl) | m/z (⁸¹Br, ³⁵Cl) | m/z (⁷⁹Br, ³⁷Cl) | m/z (⁸¹Br, ³⁷Cl) | Predicted Relative Abundance |

| Molecular Ion | [C₉H₈⁷⁹Br³⁵ClO]⁺• | 246 | 248 | 248 | 250 | Medium |

| 4-Bromobenzoyl cation | [C₇H₄⁷⁹BrO]⁺ | 183 | 185 | - | - | High (Base Peak) |

| 4-Bromophenyl cation | [C₆H₄⁷⁹Br]⁺ | 155 | 157 | - | - | Medium |

| Phenyl cation | [C₆H₅]⁺ | 77 | - | - | - | Medium |

| [M - Cl]⁺ | [C₉H₈⁷⁹BrO]⁺ | 211 | 213 | - | - | Low |

| [M - Br]⁺ | [C₉H₈³⁵ClO]⁺ | 167 | - | 169 | - | Low |

| 3-Chloropropionyl cation | [C₃H₄³⁵ClO]⁺ | 91 | - | 93 | - | Low |

Experimental Protocols

The following is a representative experimental protocol for the analysis of 4'-Bromo-3-chloropropiophenone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4'-Bromo-3-chloropropiophenone in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40 - 400.

-

Solvent Delay: 3 minutes.

Visualizations

Proposed Fragmentation Pathway

Caption: Predicted EI fragmentation pathway of 4'-Bromo-3-chloropropiophenone.

Experimental Workflow

Caption: General workflow for GC-MS analysis of 4'-Bromo-3-chloropropiophenone.

Solubility Profile of 4'-Bromo-3-chloropropiophenone: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 4'-Bromo-3-chloropropiophenone in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on the theoretical principles governing its solubility, its physicochemical properties, and detailed experimental protocols for determining its solubility in a laboratory setting.

Introduction to 4'-Bromo-3-chloropropiophenone

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative with the chemical formula C₉H₈BrClO.[1][2] It is a light yellow to light brown crystalline powder.[3][4] Key physical and chemical properties are summarized in Table 1. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and other research areas where it may be used as a reactant, intermediate, or reference standard.[5]

Table 1: Physicochemical Properties of 4'-Bromo-3-chloropropiophenone

| Property | Value | Reference(s) |

| CAS Number | 31736-73-9 | |

| Molecular Formula | C₉H₈BrClO | [2] |

| Molecular Weight | 247.52 g/mol | [2] |

| Appearance | Light yellow to light brown crystalline powder | [3][4] |

| Melting Point | 54-59 °C | [3] |

| Boiling Point | 333.8 °C at 760 mmHg | [4] |

| Density | 1.499 g/cm³ | [4] |

Theoretical Solubility Considerations

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The molecular structure of 4'-Bromo-3-chloropropiophenone, featuring a polar carbonyl group (C=O), a moderately polar carbon-chlorine bond, and a larger, nonpolar bromophenyl group, suggests a nuanced solubility profile.

-

Polar Solvents: The presence of the ketone functional group suggests that 4'-Bromo-3-chloropropiophenone will exhibit some solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, and potentially in polar protic solvents like alcohols (methanol, ethanol) through dipole-dipole interactions.

-

Nonpolar Solvents: The significant nonpolar surface area contributed by the bromophenyl ring suggests that the compound will also be soluble in nonpolar solvents like toluene, hexane, and diethyl ether.

-

Solvents with Intermediate Polarity: Dichloromethane and chloroform (B151607) are likely to be good solvents for this compound due to their ability to engage in dipole-dipole interactions and dissolve both polar and nonpolar moieties.

A related compound, 2-Bromo-3'-chloropropiophenone, is reported to be soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate, which supports the above predictions.

Quantitative Solubility Data

Table 2: Quantitative Solubility of 4'-Bromo-3-chloropropiophenone in Common Organic Solvents at 25°C (Data to be determined experimentally)

| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) |

| Methanol | - | - |

| Ethanol | - | - |

| Acetone | - | - |

| Ethyl Acetate | - | - |

| Dichloromethane | - | - |

| Chloroform | - | - |

| Toluene | - | - |

| Hexane | - | - |

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid organic compound like 4'-Bromo-3-chloropropiophenone in an organic solvent.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[7][8][9]

Materials:

-

4'-Bromo-3-chloropropiophenone

-

Selected organic solvent

-

Vials or flasks with tight-fitting caps

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of 4'-Bromo-3-chloropropiophenone to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point can be used.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution taken) * 100

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This is a simpler, less precise method suitable for initial screening of solvents.[10][11]

Materials:

-

4'-Bromo-3-chloropropiophenone

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, known amount of 4'-Bromo-3-chloropropiophenone (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) and vortex the mixture.

-

Observe if the solid dissolves completely.

-

If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL) with vortexing after each addition, until the solid is fully dissolved.

-

The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 4'-Bromo-3-chloropropiophenone.

References

- 1. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4`-Bromo-3-chloropropiophenone | CAS No- 31736-73-9 | Simson Pharma Limited [simsonpharma.com]

- 3. 4'-BROMO-3-CHLOROPROPIOPHENONE | 31736-73-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4'-Bromo-3-chloropropiophenone - SRIRAMCHEM [sriramchem.com]

- 6. chem.ws [chem.ws]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of 4'-Bromo-3-chloropropiophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 4'-Bromo-3-chloropropiophenone, an important intermediate in pharmaceutical synthesis. The information is compiled from various sources to ensure a comprehensive understanding for research and development applications.

Physical and Chemical Data

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative with the chemical formula C₉H₈BrClO. It is also known as 1-(4-bromophenyl)-3-chloro-1-propanone. The molecular weight of this compound is 247.52 g/mol .

Quantitative Data Summary

| Property | Value | Source(s) |

| Melting Point | 54-59 °C | [1] |

| 54.0-66.0 °C | [2] | |

| 57-62 °C | ||

| Boiling Point | Data not available | |

| Boiling Point of 2-Bromo-4'-chloropropiophenone (Isomer) | 296.715 °C | [3] |

Experimental Protocols

Melting Point Determination

The reported melting points were likely determined using a standard capillary method. This common technique involves the following steps:

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, often a heated metal block or an oil bath, equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (the clear point) are recorded. The range between these two temperatures is reported as the melting point range.

A narrow melting point range is indicative of a pure compound, while a broad range often suggests the presence of impurities.

Synthesis Workflow

The synthesis of 4'-Bromo-3-chloropropiophenone typically involves the Friedel-Crafts acylation of bromobenzene (B47551) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The following diagram illustrates the logical workflow of this synthesis.

Caption: Logical workflow for the synthesis of 4'-Bromo-3-chloropropiophenone.

References

Technical Guide: Toxicological and Safety Profile of 4'-Bromo-3-chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for 4'-Bromo-3-chloropropiophenone. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist in the public domain regarding the detailed toxicology of this compound.

Chemical and Physical Properties

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative.[1] Key identifying information is provided in the table below.

| Property | Value | Source |

| CAS Number | 31736-73-9 | [1] |

| Molecular Formula | C₉H₈BrClO | [2] |

| Molecular Weight | 247.52 g/mol | [2] |

| IUPAC Name | 1-(4-bromophenyl)-3-chloropropan-1-one | [3] |

| Synonyms | 4-Bromo-beta-chloropropiophenone, 1-(4-Bromophenyl)-3-chloro-1-propanone | [2] |

| Appearance | Light yellow to light brown crystalline powder | |

| Melting Point | 54-59 °C | [1] |

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, 4'-Bromo-3-chloropropiophenone has a harmonized classification as a substance that causes skin and eye irritation and may cause respiratory irritation.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Hazard Pictogram:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the ECHA C&L Inventory and supplier Safety Data Sheets (SDS).[3] Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[3]

Toxicological Data Summary

A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for 4'-Bromo-3-chloropropiophenone. No quantitative data from acute, sub-chronic, chronic, reproductive, or carcinogenicity studies were found for this specific chemical.

Acute Toxicity

No dedicated acute toxicity studies (e.g., LD50 or LC50 data) for 4'-Bromo-3-chloropropiophenone were identified. The primary hazards are considered to be irritation to the skin, eyes, and respiratory system upon direct contact.[3]

Genotoxicity

No direct studies on the genotoxicity of 4'-Bromo-3-chloropropiophenone have been found. However, a study on the structurally similar compound, 2-Bromo-3'-chloropropiophenone (B15139) (BCP) , an impurity of the drug bupropion, has demonstrated genotoxic potential.[5][6][7]

The study on BCP found that it is:

-

Mutagenic in the Ames test with S9 metabolic activation.[5][6][7]

-

Clastogenic and Aneugenic in an in vitro micronucleus assay.[5][6][7]

-

The genotoxicity appears to be mediated by the generation of reactive oxygen species (ROS) .[5][6][7]

It is crucial to note that these findings for BCP do not definitively apply to 4'-Bromo-3-chloropropiophenone , but they highlight a potential area of concern that warrants further investigation.

Other Toxicological Endpoints

There is no available data on the chronic, reproductive, developmental, or carcinogenic effects of 4'-Bromo-3-chloropropiophenone.

Experimental Protocols

Due to the absence of published toxicological studies for 4'-Bromo-3-chloropropiophenone, no detailed experimental protocols can be provided. For researchers planning to conduct toxicological assessments, standard OECD guidelines for the relevant endpoints (e.g., OECD 404 for dermal irritation, OECD 405 for eye irritation, OECD 471 for bacterial reverse mutation test) should be followed.

Potential Metabolic Pathways and Signaling

The metabolic fate of 4'-Bromo-3-chloropropiophenone has not been experimentally determined. However, based on the metabolism of other halogenated aromatic compounds, a hypothetical metabolic activation pathway can be proposed. This would likely involve cytochrome P450-mediated oxidation, potentially leading to the formation of reactive intermediates.

The genotoxicity of the related compound 2-Bromo-3'-chloropropiophenone is linked to the production of reactive oxygen species (ROS).[5][6][7] A simplified, hypothetical workflow for investigating the genotoxic potential of a compound like 4'-Bromo-3-chloropropiophenone is presented below.

Caption: Hypothetical workflow for in vitro genotoxicity assessment.

The following diagram illustrates a generalized signaling pathway for cellular damage induced by reactive oxygen species (ROS), which has been implicated in the toxicity of a structurally related compound.

Caption: Generalized pathway of ROS-induced cellular damage.

Conclusion and Data Gaps

The available data for 4'-Bromo-3-chloropropiophenone is limited to hazard identification, indicating it is a skin, eye, and respiratory irritant. There is a significant lack of quantitative toxicological data, including acute toxicity, genotoxicity, and long-term effects. The genotoxicity of the structurally related compound 2-Bromo-3'-chloropropiophenone suggests a potential for similar hazards with 4'-Bromo-3-chloropropiophenone, but this requires experimental confirmation.

For a comprehensive understanding of the toxicological profile of 4'-Bromo-3-chloropropiophenone, the following studies are recommended:

-

In vitro genotoxicity battery (Ames test, micronucleus assay).

-

Acute toxicity studies (oral, dermal, inhalation).

-

Repeated dose toxicity studies.

-

Toxicokinetic and metabolism studies.

Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety measures outlined in the available safety data sheets, and be aware of the existing data gaps.

References

- 1. 4′-溴-3-氯苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4'-Bromo-3-chloropropiophenone - SRIRAMCHEM [sriramchem.com]

- 3. 4'-Bromo-3-chloropropiophenone | C9H8BrClO | CID 95790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity of 2-bromo-3′-chloropropiophenone (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols: Synthesis of 4'-Bromo-3-chloropropiophenone from Bromobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4'-Bromo-3-chloropropiophenone, a valuable intermediate in pharmaceutical synthesis, starting from bromobenzene (B47551). The primary synthetic route detailed is the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride. This application note includes detailed experimental protocols, safety information, and physical and chemical properties of all reagents and the final product. Additionally, the significance of 4'-Bromo-3-chloropropiophenone as a key building block in the synthesis of the antidepressant drug bupropion (B1668061) is highlighted.

Introduction

4'-Bromo-3-chloropropiophenone is a halogenated propiophenone (B1677668) derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive ketone and two different halogen substituents on the aromatic ring and the aliphatic chain, makes it a versatile precursor for further chemical modifications. A primary application of this compound is in the multi-step synthesis of bupropion, a widely used medication for the treatment of depression and as a smoking cessation aid. The synthesis of 4'-Bromo-3-chloropropiophenone is most commonly achieved through a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.

Chemical Properties and Data

A summary of the physical and chemical properties of the reactants and the product is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density |

| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | -30.8 | 156 | 1.491 g/mL |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | -32 | 143-145 | 1.33 g/mL |

| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.44 g/cm³ |

Table 2: Physical and Chemical Properties of 4'-Bromo-3-chloropropiophenone

| Property | Value |

| CAS Number | 31736-73-9 |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight ( g/mol ) | 247.52[1] |

| Appearance | Light yellow to light brown crystalline powder[2] |

| Melting Point | 54-59 °C[2] |

| Purity (Commercial) | ≥94% |

Table 3: Safety Information for Reactants and Product

| Compound | Hazard Statements | Precautionary Statements |

| Bromobenzene | Flammable liquid and vapor. Causes skin irritation. Toxic to aquatic life with long lasting effects. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. |

| 3-Chloropropionyl chloride | Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Aluminum chloride (anhydrous) | Causes severe skin burns and eye damage. | Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| 4'-Bromo-3-chloropropiophenone | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of 4'-Bromo-3-chloropropiophenone from bromobenzene.

Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (B109758) (anhydrous)

-

Ice

-

Water

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (20.1 g) in anhydrous dichloromethane (35 mL).

-

Acyl Chloride Addition: Prepare a solution of 3-chloropropionyl chloride (15 mL) in anhydrous dichloromethane (10 mL). Slowly add this solution to the stirring suspension of aluminum chloride. Stir the mixture at room temperature for 15 minutes.

-

Bromobenzene Addition: Add a solution of bromobenzene (15 mL) in anhydrous dichloromethane (10 mL) to the reaction mixture in batches over a period of 1 hour. An exothermic reaction with the evolution of HCl gas will be observed. Ensure the reaction is carried out in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4'-Bromo-3-chloropropiophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) to yield a crystalline solid.